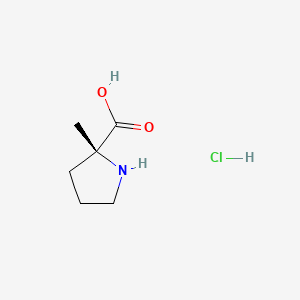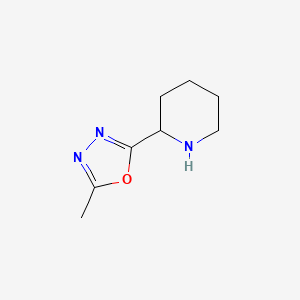
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-2-Methylpyrrolidine-2-carboxylic acid hydrochloride” likely refers to a specific stereoisomer of a compound that contains a pyrrolidine ring, a carboxylic acid group, and a methyl group . Pyrrolidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives, which are structurally similar to pyrrolidines, have been synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered pyrrolidine ring with a carboxylic acid group and a methyl group attached. The “®” designation refers to the specific arrangement of these groups in three-dimensional space .Chemical Reactions Analysis
Amines and carboxylic acids, which are components of this compound, can react in a variety of ways. The most common reaction between these two groups is the formation of an amide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the arrangement of its functional groups .科学的研究の応用
Peptide Synthesis
Proline analogues, including 2-Methyl-D-Proline Hydrochloride, are often used in peptide synthesis . They can serve as valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
Nonlinear Optical Applications
Similar to L-Glutamic acid hydrochloride and L-Histidine hydrochloride monohydrate , 2-Methyl-D-Proline Hydrochloride might also have potential applications in nonlinear optical single crystals for optoelectronic and photonic devices. These materials are crucial for technological advancements in optoelectronics, telecommunications, and the laser industry .
Organic Synthesis
2-Methyl-D-Proline Hydrochloride can be used as a chiral building block in the organic synthesis of pharmaceuticals . Chiral compounds are essential in the pharmaceutical industry as they often exhibit different biological activities.
Protein Structure Studies
Due to the unique role of L-Proline in the folding and structure of proteins, a variety of synthetic proline analogues, including 2-Methyl-D-Proline Hydrochloride, have been developed . These analogues can be used to study protein structure and function.
Cell Growth Inhibition
Some L-Proline analogues have been tested for their antitumor activity in tissue culture and in vivo . Therefore, 2-Methyl-D-Proline Hydrochloride might also have potential applications in cancer research.
Development of Resistant Microorganisms
Microorganisms that overproduce L-Proline have been obtained by isolating mutants resistant to L-Proline analogues . This could potentially be applied to 2-Methyl-D-Proline Hydrochloride as well.
作用機序
Target of Action
Proline and its derivatives are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
For instance, proline can act as a bifunctional organocatalyst, capable of catalyzing reactions with high stereoselectivity . The reaction may proceed through either iminium catalysis, enamine catalysis, or bifunctional acid-base catalysis .
Biochemical Pathways
For example, proline metabolism involves the interconversion of proline and glutamate, a process linked to cellular energetics directly via the respiratory electron transport chain .
Result of Action
Proline and its derivatives are known to influence cell death and survival in microorganisms, plants, and animals .
将来の方向性
特性
IUPAC Name |
(2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPABDPNGQMUFH-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
123053-48-5 |
Source


|
| Record name | (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597291.png)


![3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597297.png)
![Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B597298.png)




![7-Chloropyrido[2,3-b]pyrazine](/img/structure/B597306.png)

